Soyasaponin Ba

説明

大豆サポニン Ba は、大豆 (Glycine max) に見られるトリテルペノイドサポニンです。これは、多様な生物活性で知られるグループ B の大豆サポニンに属します。 大豆サポニン Ba は、抗炎症、抗酸化、抗がん作用などの潜在的な健康上の利点について研究されています .

準備方法

合成ルートと反応条件

大豆から大豆サポニン Ba を抽出するには、通常、溶媒抽出、精製、クロマトグラフィー技術を含む一連のステップが必要です。 一般的な方法の1つは、アセトンと水の混合物に塩酸を使用して、粗大豆抽出物から大豆サポニン Ba を沈殿させる方法です .

工業生産方法

大豆サポニン Ba の工業生産には、大豆副産物からの大規模抽出が伴います。 このプロセスには、大豆ベースのマトリックスの pH を調整して大豆サポニンの溶解度を最適化し、続いて質量分析検出を用いた親水性相互作用液体クロマトグラフィー (HILIC-MS) を使用して定量化することが含まれます .

化学反応の分析

Structural Characteristics Influencing Reactivity

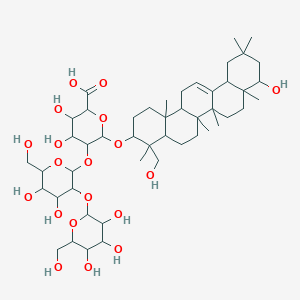

Soyasaponin Ba contains a soyasapogenol B aglycone (C₃₀H₅₀O₃) conjugated to a trisaccharide moiety at C-3, consisting of glucuronic acid, galactose, and glucose residues. The presence of a 2,3-dihydro-2,5-dihydroxy-6-methyl-4-pyrone (DDMP) group at C-22 enhances its susceptibility to acid-mediated modifications .

Acid-Catalyzed Hydrolysis

Group B soyasaponins undergo structural changes under acidic conditions:

-

Aglycone transformation : Acid hydrolysis converts soyasapogenol E derivatives to soyasapogenol B, suggesting this compound may form as a degradation product under these conditions .

-

Glycosidic bond cleavage : The trisaccharide chain at C-3 remains stable under mild acid conditions (pH 4–6), but prolonged exposure to strong acids (pH < 2) leads to partial deglycosylation .

Table 1 : Hydrolysis products under varying conditions

| Condition (pH/Temp) | Time | Major Products | Detection Method |

|---|---|---|---|

| pH 1.5/80°C | 2 hr | Soyasapogenol B + monosaccharides | HPLC-ELSD |

| pH 4.0/25°C | 24 hr | Intact this compound | LC-MS/MS |

Mass Spectrometric Fragmentation Patterns

ESI-MS/MS analysis reveals characteristic fragmentation pathways:

Key observations :

-

Sodium adduct [M+Na]⁺ at m/z 981 undergoes sequential sugar loss:

Table 2 : MS/MS fragmentation data (Positive ion mode)

| Precussor Ion | Fragment m/z | Neutral Loss | Structural Assignment |

|---|---|---|---|

| 981 [M+Na]⁺ | 819 | 162 Da | Loss of glucose |

| 819 | 657 | 162 Da | Loss of galactose |

| 657 | 481 | 176 Da | Loss of glucuronic acid |

Thermal Degradation in Analytical Systems

Controlled thermal conditions are critical for accurate characterization:

-

Optimal ESI parameters : No significant degradation occurs below 250°C

-

Fragmentation artifacts : Temperatures >300°C induce retro-Diels-Alder reactions, producing diagnostic ions at m/z 250 (soyasapogenol A) and 234 (soyasapogenol B)

Enzymatic Modifications

While direct evidence for this compound remains limited, related transformations include:

科学的研究の応用

作用機序

大豆サポニン Ba は、さまざまな分子標的および経路を通じてその効果を発揮します。

抗炎症: MyD88 発現をダウンレギュレートし、TLR4 と MyD88 の脂質ラフトへの動員を抑制することにより、炎症を軽減します.

類似の化合物との比較

大豆サポニン Ba は、その特定の生物活性により、大豆サポニンの中でユニークです。類似の化合物には次のようなものがあります。

大豆サポニン Bb: 抗炎症および肝保護作用で知られています.

大豆サポニン Aa: 骨の健康と抗肥満作用を示します.

大豆サポニン Ab: 骨形成タンパク質-2 媒介骨芽細胞分化を促進します.

大豆サポニン Ba は、強力な抗炎症および抗酸化活性があるため、さまざまな用途にとって貴重な化合物です。

類似化合物との比較

Soyasaponin Ba is unique among soyasaponins due to its specific biological activities. Similar compounds include:

Soyasaponin Bb: Known for its anti-inflammatory and hepatoprotective activities.

Soyasaponin Aa: Exhibits bone health and anti-obesity properties.

Soyasaponin Ab: Enhances bone morphogenetic protein-2-mediated osteoblast differentiation.

This compound stands out due to its potent anti-inflammatory and antioxidant activities, making it a valuable compound for various applications.

生物活性

Soyasaponin Ba, a triterpenoid saponin derived from soybeans (Glycine max), has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications in health and disease management.

- Molecular Formula : C₄₈H₇₈O₁₉

- Molecular Weight : 959.13 g/mol

- CAS Number : 114590-20-4

- Purity : ≥98% (HPLC)

Biological Activities

This compound exhibits several notable biological activities, including anti-cancer, anti-inflammatory, hypocholesterolemic, and hepatoprotective effects.

1. Anti-Cancer Properties

Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Colon Cancer : In vitro studies have shown that this compound suppresses the growth of colon cancer cells by inducing apoptosis and modulating cell cycle progression .

- Cervical Cancer : A total soyasaponin extract containing this compound inhibited the growth of HeLa cells, demonstrating its potential as an anti-cancer agent .

2. Anti-Inflammatory Effects

This compound has been shown to exert anti-inflammatory effects through several pathways:

- NF-κB Pathway : It inhibits the activation of NF-κB by suppressing the phosphorylation of IKKα/β, IκBα, and p65, leading to reduced production of inflammatory mediators like PGE2 .

- MAPK/ERK Pathway : this compound enhances ERK1/2 activity, which is necessary for autophagy induction in colon cancer cells .

3. Cardiovascular Benefits

This compound may contribute to cardiovascular health by:

- Lowering cholesterol levels and improving lipid profiles in high-fat diet-induced obese mice .

- Exhibiting hypocholesterolemic properties that could help prevent dietary hypercholesterolemia.

4. Hepatoprotective Effects

Studies suggest that this compound protects the liver from damage:

- It has been shown to reduce liver cholesterol and triglycerides in animal models, which is beneficial for conditions like non-alcoholic fatty liver disease (NAFLD) .

5. Immunomodulatory Effects

This compound enhances immune function by modulating immune responses:

- It has been reported to improve immune responses in various models, potentially offering therapeutic benefits in immune system disorders .

The biological activities of this compound are mediated through multiple signaling pathways:

| Pathway | Effect |

|---|---|

| NF-κB | Inhibits inflammatory marker production |

| PI3K/Akt | Suppresses LPS-induced activation |

| MAPK/ERK | Enhances ERK1/2 activity for autophagy induction |

| TLR4/MyD88 | Downregulates TLR4 and MyD88 recruitment into lipid rafts |

Case Studies and Research Findings

Several studies have highlighted the potential benefits of this compound:

- Study on Anti-Cancer Activity :

- Metabolic Effects :

- Hepatoprotective Study :

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRQIKSNAYYUJZ-BKQVBUAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317243 | |

| Record name | Soyasaponin Ba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114590-20-4 | |

| Record name | Soyasaponin Ba | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114590-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin Ba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。